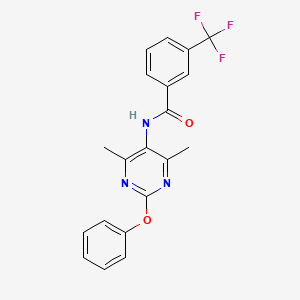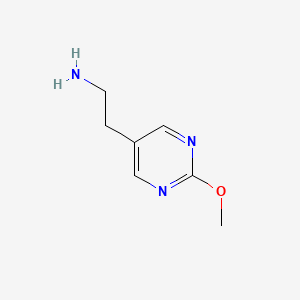![molecular formula C23H21ClN4O2 B2668036 3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251674-25-5](/img/structure/B2668036.png)
3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a sulfonyl group, an ethyl group, a phenylethyl group, and an oxadiazole group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar regions .Applications De Recherche Scientifique
Organic Synthesis
The compound “3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide” has been found to have applications in organic synthesis . Sulfonyl fluorides, such as the fluorophenyl sulfonyl group in this compound, have found widespread applications in organic synthesis . They are used in the production of sulfonyl fluorides, which are important intermediates in many chemical reactions .
Drug Discovery
This compound has also been used in drug discovery . The 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl group has been used in the synthesis of glycosyl donors in carbohydrate chemistry . These glycosyl donors are important building blocks in the synthesis of many drugs .
Arenavirus Inhibition
“F3406-3015” is a novel small-molecule arenavirus inhibitor that exhibits strong anti-LCMV activity . It inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 .
Asymmetric Synthesis
The compound “8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one” has been used in the asymmetric synthesis of alkylated S-4-azepanamines . This is a novel application and represents the first biocatalyst developed for the asymmetric synthesis of chiral azepane-4-amines .
Pharmaceutical Applications
4-Quinolone and its derivatives, such as the 1H-pyrazolo[4,3-c]quinolin-3-one group in this compound, have been shown to have the potential to cure and regulate various acute and chronic diseases . These include pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer .
Fluorescent Probes
The compound “F3406-3015” has been used in the development of fluorescent probes for biomedical applications . Due to their simplicity in preparation, sensitivity, and selectivity, fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields .
Propriétés
IUPAC Name |
8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-16-6-8-17(9-7-16)28-23(30)19-14-25-20-10-5-15(13-18(20)21(19)26-28)22(29)27-11-3-1-2-4-12-27/h5-10,13-14,26H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMROBQZYCZYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)
![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)
![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

![N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667972.png)


